molecular formula C4H6ClN3 B1285336 3-Aminopyridazine hydrochloride CAS No. 89203-22-5

3-Aminopyridazine hydrochloride

Cat. No. B1285336
CAS RN: 89203-22-5
M. Wt: 131.56 g/mol
InChI Key: GCRUEXFJNQVIJM-UHFFFAOYSA-N
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Description

3-Aminopyridazine hydrochloride is a chemical compound that has garnered interest due to its potential as an antitumor agent. The compound is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring with two adjacent nitrogen atoms. The presence of the amino group at the third position of the pyridazine ring is a key structural feature that allows for further chemical modifications and interactions with biological targets .

Synthesis Analysis

The synthesis of 3-amino-6-(hetero)arylpyridazines has been achieved through various methods, including electrochemical reductive cross-coupling reactions and palladium-catalyzed cross-coupling reactions. The electrochemical method involves the coupling of 3-amino-, 3-aryloxy-, or 3-alkoxy-6-chloropyridazines with aryl or heteroaryl halides . An alternative approach uses palladium catalysis to couple 3-amino-6-chloropyridazine or 3-amino-6-iodopyridazine with different aryl or heteroaryl partners . These synthetic routes provide access to a variety of 3-amino-substituted pyridazine derivatives, which can be further explored for their biological activities.

Molecular Structure Analysis

The molecular structure of 3-aminopyridazine derivatives is characterized by the presence of the pyridazine ring and the substituents attached to it. The amino group at the third position is a crucial feature that influences the reactivity and interaction of these molecules with biological targets. The structure of 3,4-dichloro-5-aminopyridazine, for example, has been established and serves as an intermediate for the preparation of other pyridazine derivatives .

Chemical Reactions Analysis

3-Aminopyridazine hydrochloride and its derivatives undergo various chemical reactions that allow for the synthesis of a wide range of compounds with potential biological activities. These reactions include acylation, amination, and cyclization processes. For instance, 3-amino-5-arylpyridazine-4-carbonitriles have been synthesized through a one-pot three-component reaction involving malononitrile, arylglyoxals, and hydrazine hydrate . Additionally, the reactivity of 3-amino-4,5,6-triphenylpyridazine with different reagents has led to the formation of new 3-substituted aminopyridazine derivatives with antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminopyridazine hydrochloride derivatives are influenced by their molecular structure. The presence of different substituents on the pyridazine ring can affect properties such as melting points, solubility, and reactivity. For example, the melting points of various dichloro-aminopyridazine derivatives have been reported, indicating their stability and purity . The antimicrobial activity of some 3-substituted aminopyridazine derivatives has been evaluated, suggesting that these compounds could serve as leads for the development of new antimicrobial agents .

Scientific Research Applications

Anticancer Activities

Research has shown that derivatives of aminopyridazine, including 3-aminopyridazine hydrochloride, have demonstrated significant anticancer properties. For instance, a study by Won and Park (2010) synthesized a new series of 3-allylthio-6-(mono or disubstituted) aminopyridazines, showing antiproliferative activities against various cancer cell lines, suggesting their potential as chemotherapy agents (Won & Park, 2010). Additionally, Park et al. (2007) synthesized 6-allylthio-3-aminopyridazine derivatives, which showed promising antiproliferative activities against human liver cancer cells, indicating their potential in hepatocellular carcinoma chemotherapy (Park et al., 2007).

Antimicrobial Activity

Deeb et al. (2015) synthesized new 3-substituted aminopyridazine derivatives and tested their antimicrobial activity against various microorganisms. This study indicates the potential use of 3-aminopyridazine hydrochloride in developing antimicrobial agents (Deeb et al., 2015).

Synthesis of Functionalized Compounds

Svete (2005) utilized 3-aminopyridazines as building blocks for preparing various types of functionalized compounds containing the pyridazine ring. This highlights the role of 3-aminopyridazine hydrochloride in the synthesis of diverse organic compounds with potential applications in various fields (Svete, 2005).

Antineuroinflammatory Applications

Zhou et al. (2012) identified aminopyridazine-derived agents, including 3-aminopyridazine hydrochloride, as effective antineuroinflammatory agents in an Alzheimer's mouse model. This suggests its potential therapeutic effect for neuroinflammatory diseases like Alzheimer's (Zhou et al., 2012).

Pharmaceutical Synthesis and Analysis

Bobrov et al. (2000) discussed the chromatographic behavior of aminostigmine, a compound related to 3-aminopyridazine hydrochloride, in drug analysis. This indicates the relevance of 3-aminopyridazine hydrochloride in pharmaceutical analytical methods (Bobrov et al., 2000).

Safety And Hazards

3-Aminopyridazine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Future Directions

The pyridazine ring in 3-Aminopyridazine hydrochloride is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring . This suggests potential future directions for the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

properties

IUPAC Name

pyridazin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRUEXFJNQVIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586060
Record name Pyridazin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyridazine hydrochloride

CAS RN

89203-22-5
Record name Pyridazin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89203-22-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EA Steck, RP Brundage, LT Fletcher - Journal of the American …, 1954 - ACS Publications
Experimental13 3.6-Dichloropyridazine (III).—The reaction of maleic hydrazide14 with phosphorus oxychloride (cf. ref. 12) gave an 82% yield of crude 3, 6-dichloropyridazine when run …
Number of citations: 58 pubs.acs.org
A Graziadio, A Locatelli, R Morigi… - Med chem (Los …, 2016 - researchgate.net
… After ester hydrolyses, the coupling reaction was performed by adding 3-aminopyridazine hydrochloride, N,N-diisopropylethylamine (DIEA) and N-[(dimethylamino)-1H-1,2,3-triazolo-[4,…
Number of citations: 3 www.researchgate.net

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